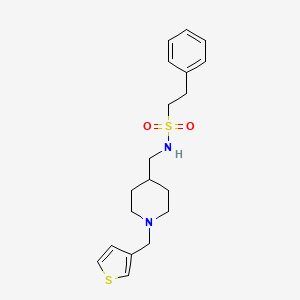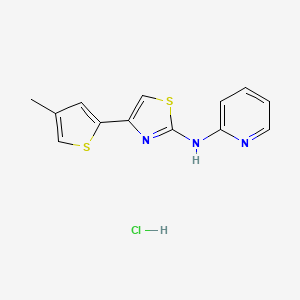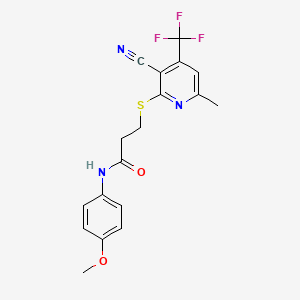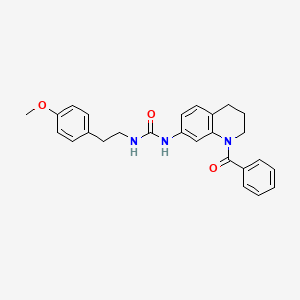
2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, also known as PTME, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTME belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, recent research has shown that PTME has other properties that make it a promising candidate for the treatment of various diseases.
科学的研究の応用
Synthesis and Biological Evaluation
A series of sulfonamides, including compounds structurally related to 2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, have been synthesized and evaluated for their biological activities. These compounds have shown potential in various fields, such as inhibition of membrane-bound phospholipase A2, suggesting their utility in cardiovascular research and potential therapeutic applications for myocardial infarction (Oinuma et al., 1991).
Pharmacological Properties
Sulfonamides with structural similarities to the compound have been synthesized and evaluated for their antiallergic properties, indicating potential applications in allergy treatment (Shigenaga et al., 1993). Moreover, these compounds have been assessed for their roles in chemical and pharmaceutical fields due to their reactivity and potential for creating therapeutically active molecules (Aramini et al., 2003).
Corrosion Inhibition
Research has extended into the corrosion inhibition properties of piperidine derivatives, highlighting the applications of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Kaya et al., 2016).
Synthesis Techniques
Further studies have explored the synthesis techniques of related compounds, providing insights into the development of novel sulfonamides for various applications, including as potential treatments for neurodegenerative diseases and as tools in biological research (Pete et al., 2003).
作用機序
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are known to interact with multiple receptors, which can lead to various pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to have broad-spectrum biological activities .
Pharmacokinetics
It’s known that tertiary aliphatic amines, a group to which this compound likely belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Piperidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the synthesis of piperidine-containing compounds, which this compound is a part of, has been widespread .
特性
IUPAC Name |
2-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c22-25(23,13-9-17-4-2-1-3-5-17)20-14-18-6-10-21(11-7-18)15-19-8-12-24-16-19/h1-5,8,12,16,18,20H,6-7,9-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSOUDVOKKDZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)






![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)
![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)


